ethyl N-{[3-(4-chlorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate
Overview
Description
Ethyl N-{[3-(4-chlorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate is a useful research compound. Its molecular formula is C17H18ClN3O4 and its molecular weight is 363.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0985838 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Application in Heterocyclic Chemistry
- The compound has been utilized in the synthesis of polyfunctional pyrazolyl-substituted monocyclic pyridines, benzothiazole, benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines. These syntheses are crucial for developing compounds with potential applications in medicinal chemistry and material science (Latif, Rady, & Döupp, 2003).
- Ethyl N-(diphenylmethylene)glycinate, a similar compound, has shown versatility in undergoing monoalkylations, dialkylations, and Michael additions under solid-liquid phase transfer catalysis conditions. This adaptability is essential for creating α-alkylated aspartic and glutamic acid derivatives, highlighting the compound's importance in synthesizing bioactive molecules and amino acid derivatives (López et al., 1996).
- An infrared study explored the interaction between ethyl N-(diphenylmethylene)glycinate and proton donors, revealing insights into the compound's reactivity and the nature of hydrogen bonding, which is pivotal for understanding its chemical behavior and potential applications in designing sensors or molecular recognition systems (Ruysen & Zeegers-Huyskens, 1986).
Catalysis and Chemical Transformations
- Research on the synthesis of pyrroles via ethyl N-(3-oxo-1-alkenyl)glycinates showcases the compound's role in facilitating intramolecular Knoevenagel condensation, a key reaction in synthesizing heterocyclic compounds. This demonstrates its utility in organic synthesis, particularly in constructing pyrrole rings, which are prevalent in natural products and pharmaceuticals (Hombrecher & Horter, 1990).
Advanced Materials and Nanotechnology
- The compound has been mentioned in the context of fabricating high-quality single-walled carbon nanotube (SWCNT) films. This application is critical for developing transparent and conductive films used in optoelectronic devices, demonstrating the compound's potential in materials science and engineering (Jo et al., 2010).
Properties
IUPAC Name |
ethyl 2-[[3-(4-chlorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carbonyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-2-24-15(22)9-19-17(23)21-8-7-14-13(10-21)16(20-25-14)11-3-5-12(18)6-4-11/h3-6H,2,7-10H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJVVEUFMAVCHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCC2=C(C1)C(=NO2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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